2-Amino-3,5-difluorophenol
Overview
Description
2-Amino-3,5-difluorophenol: is an organic compound with the molecular formula C6H5F2NO and a molecular weight of 145.11 g/mol It is a derivative of phenol, characterized by the presence of two fluorine atoms and an amino group attached to the benzene ring
Mechanism of Action
Target of Action
It’s known that the compound has aSpecific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, H315 - Skin Corrosion/Irritation Category 2, H319 - Serious Eye Damage/Eye Irritation Category 2
Biochemical Pathways
The biochemical pathways affected by 2-Amino-3,5-difluorophenol are currently unknown . Given the compound’s potential targets, it’s possible that it may affect pathways related to respiratory function, skin health, and eye health.
Action Environment
The action of this compound may be influenced by various environmental factors . These could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3,5-difluorophenol can be achieved through several methods. One common approach involves the reaction of 1,3,5-trifluorobenzene with acetohydroxamic acid and an alkali in a suitable solvent to produce 3,5-difluorophenol, which is then further reacted to introduce the amino group . Another method involves the preparation of diazonium salts from 3,4,5-trifluoromethylaniline , followed by hydrolysis to yield the target compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3,5-difluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Reagents like (e.g., amines, thiols) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-Amino-3,5-difluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products
Comparison with Similar Compounds
- 2-Amino-4,6-difluorophenol
- 2-Amino-3,5-dichlorophenol
- 2-Amino-3,5-dibromophenol
Comparison: Compared to its analogs, 2-amino-3,5-difluorophenol is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
2-amino-3,5-difluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPAAWOCEBWDOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381180 | |
Record name | 2-amino-3,5-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163733-98-0 | |
Record name | 2-amino-3,5-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3,5-difluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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